molecular formula C19H24N2O B028858 1-Benzyl-4-(phenylamino)piperidine-4-methanol CAS No. 61086-04-2

1-Benzyl-4-(phenylamino)piperidine-4-methanol

Cat. No.: B028858
CAS No.: 61086-04-2
M. Wt: 296.4 g/mol
InChI Key: WTOYUGZUPNQZHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-(phenylamino)piperidine-4-methanol (CAS: 162686-54-6) is a piperidine derivative featuring a benzyl group at the 1-position, a phenylamino substituent at the 4-position, and a hydroxymethyl group at the 4-carbon. This compound serves as a critical intermediate in opioid synthesis, particularly for analogs like benzyl-carfentanyl . Its synthesis involves the reduction of 1-benzyl-4-(phenylamino)piperidine-4-carboxylic acid ethyl ester using LiAlH₂(OCH₂CH₂OCH₃)₂, yielding the methanol derivative with high purity . The hydroxyl group enhances polarity compared to ester or acylated analogs, influencing solubility and pharmacokinetic properties.

Properties

IUPAC Name

(4-anilino-1-benzylpiperidin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c22-16-19(20-18-9-5-2-6-10-18)11-13-21(14-12-19)15-17-7-3-1-4-8-17/h1-10,20,22H,11-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTOYUGZUPNQZHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CO)NC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10209961
Record name 1-Benzyl-4-(phenylamino)piperidine-4-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10209961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61086-04-2
Record name 4-(Phenylamino)-1-(phenylmethyl)-4-piperidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61086-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzyl-4-(phenylamino)piperidine-4-methanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061086042
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Benzyl-4-(phenylamino)piperidine-4-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10209961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl-4-(phenylamino)piperidine-4-methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.886
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-Benzyl-4-(phenylamino)piperidine-4-methanol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VXK3E458E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Red-Al-Mediated Reduction of Methyl Esters

The most widely documented method involves the reduction of methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate using sodium bis(2-methoxyethoxy)aluminium dihydride (Red-Al, vitride). In a representative procedure, 84.0 g (0.26 mol) of the methyl ester is dissolved in 420 mL of toluene under nitrogen. Red-Al (157.0 g, 0.77 mol) is added dropwise at room temperature, followed by stirring for 2.25 hours. Subsequent hydrolysis with 5% NaOH at 25–30°C yields the target alcohol with a 98% yield. This method leverages the strong reducing power of Red-Al to selectively reduce the ester group to a primary alcohol without affecting the benzyl or phenylamino substituents.

Strecker Reaction and Hydrolysis Pathways

An alternative approach begins with the Strecker reaction of N-benzylpiperidone, aniline, and KCN in aqueous acetic acid to form 1-benzyl-4-phenylamino-4-cyanopiperidine. Hydrolysis of the nitrile group to an amide intermediate is achieved using H₂O₂, followed by reduction to the alcohol. While this route is less direct, it provides flexibility for introducing isotopic labels (e.g., deuterium) into the piperidine ring.

Critical Reaction Parameters

Solvent and Temperature Optimization

Toluene is the preferred solvent for Red-Al reductions due to its ability to stabilize reactive intermediates and maintain homogeneity. Reactions conducted at 20°C minimize side reactions such as over-reduction or N-debenzylation. In contrast, elevated temperatures (>30°C) during NaOH quenching risk exothermic decomposition, necessitating strict temperature control.

Purification and Crystallization Strategies

Alcohol-Based Crystallization

Post-reduction purification often involves crystallization from alcohols (e.g., methanol, ethanol). For instance, dissolving the crude product in hot methanol followed by gradual cooling yields high-purity this compound as colorless crystals. This method eliminates residual toluene and inorganic salts, achieving >99% purity as confirmed by GC-MS and NMR.

Chromatographic Techniques

For research-scale applications, silica gel chromatography using ethyl acetate/hexane gradients (3:7 to 1:1) effectively isolates the target compound. However, this method is less feasible industrially due to cost and scalability constraints.

Comparative Analysis of Synthetic Methods

MethodStarting MaterialCatalyst/ReagentSolventTemperature (°C)Yield (%)
Red-Al ReductionMethyl esterRed-AlToluene2098
Strecker-HydrolysisN-BenzylpiperidoneKCN, H₂O₂Acetic acid0–10072
Mixed Pd-CatalyzedBenzylated intermediatePd/C + Pd(OH)₂Methanol25–5092

The Red-Al method offers superior yield and simplicity, making it the industrial standard. However, the Strecker route remains valuable for isotopic labeling studies.

Scale-Up Challenges and Solutions

Exothermic Reaction Management

Red-Al additions generate significant exotherms, requiring controlled addition rates (<35 minutes for 157 g). Automated dosing systems and jacketed reactors are employed to maintain temperatures below 30°C.

Byproduct Formation

Trace impurities such as 1-benzyl-4-phenylaminopiperidine (from over-reduction) are minimized by stoichiometric Red-Al usage (3:1 molar ratio to ester). Post-crystallization washing with 30% aqueous acetone further reduces byproduct levels to <0.5% .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-(phenylamino)piperidine-4-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

1-Benzyl-4-(phenylamino)piperidine-4-methanol has been studied for its potential use as a pharmacological agent. Its structural similarity to known opioids, particularly fentanyl analogs, positions it as a candidate for analgesic development. Research indicates that derivatives of this compound may exhibit varying degrees of potency and selectivity for opioid receptors, which could lead to new pain management therapies without the severe side effects associated with traditional opioids .

Case Study: Analgesic Properties

  • A study investigating the analgesic properties of benzylfentanyl analogs demonstrated that modifications to the piperidine structure could enhance receptor binding affinity and efficacy. The findings suggest that this compound could serve as a scaffold for developing new analgesics .

Analytical Chemistry Applications

The compound is also utilized in analytical chemistry, particularly in high-performance liquid chromatography (HPLC). It can be effectively separated and quantified using reverse-phase HPLC methods, making it valuable for purity assessment and impurity profiling in pharmaceutical formulations.

HPLC Methodology

  • Mobile Phase Composition : The mobile phase typically consists of acetonitrile and water, with phosphoric acid or formic acid used depending on the compatibility with mass spectrometry (MS) applications .
  • Column Type : Newcrom R1 HPLC columns are specifically designed for the separation of this compound, demonstrating low silanol activity which enhances reproducibility and resolution during analysis .

Synthetic Applications

The synthesis of this compound involves several chemical reactions that are crucial for producing derivatives with potential therapeutic effects. Various synthetic routes have been documented, including acylation and reduction processes.

Synthesis Overview

  • Starting Materials : The synthesis typically begins with readily available piperidine derivatives.
  • Reaction Conditions : Various conditions such as temperature control, solvent choice (e.g., dichloroethane), and the use of reducing agents like sodium triacetoxyborohydride are critical for achieving high yields .

Future Directions in Research

Ongoing research is focused on:

  • Exploring Structure-Activity Relationships (SAR) : Understanding how modifications to the structure affect biological activity will help in designing more effective compounds.
  • Investigating Pharmacokinetics : Studies on absorption, distribution, metabolism, and excretion (ADME) are essential to determine the viability of these compounds as therapeutic agents.
  • Developing Analytical Techniques : Enhancements in HPLC methods could lead to better detection limits and resolution for complex mixtures containing this compound.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(phenylamino)piperidine-4-methanol involves its interaction with specific molecular targets and pathways. The compound may act on receptors or enzymes, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

1-Benzyl-4-(phenylamino)piperidine-4-carboxylic Acid (CAS: 85098-64-2)

  • Structure : Replaces the hydroxymethyl group with a carboxylic acid.
  • Properties : Higher polarity (logP: 1.79) due to the acidic moiety, impacting solubility and reactivity .
  • Applications : Used as a precursor for ester derivatives (e.g., methyl or ethyl esters) in opioid synthesis .
  • Key Difference: The carboxylic acid group allows for esterification, while the methanol derivative is typically a terminal product or intermediate for further alkylation .

Methyl 1-Benzyl-4-(phenylamino)piperidine-4-carboxylate (CAS: 61085-60-7)

  • Structure : Contains a methoxycarbonyl group instead of hydroxymethyl.
  • Properties : Increased lipophilicity (logP ~2.5 estimated) enhances blood-brain barrier penetration, making it a key intermediate in remifentanil synthesis .
  • Synthesis : Derived from the esterification of the carboxylic acid precursor .
  • Key Difference: The ester group facilitates prodrug formation, whereas the methanol derivative lacks such versatility .

4-Anilino-1-benzylpiperidine-4-carboxamide (CAS: 1096-03-3)

  • Structure : Substitutes hydroxymethyl with a carboxamide group.
  • Properties : Hydrogen-bonding capacity from the amide group improves receptor binding affinity, as seen in fentanyl analogs .
  • Applications : Intermediate for high-affinity opioid receptor ligands .
  • Key Difference : The carboxamide group enhances metabolic stability compared to the more reactive hydroxymethyl group .

1-Benzyl-4-(phenylamino)piperidine (CAS: 50541-93-0)

  • Structure : Lacks the 4-hydroxymethyl group.
  • Properties : Lower molecular weight (265.38 g/mol) and higher lipophilicity, favoring opioid receptor interaction .
  • Applications : Direct precursor for fentanyl and benzylfentanyl via acylation .
  • Key Difference : The absence of the hydroxymethyl group simplifies synthesis but limits functionalization options .

(1-Benzyl-4-piperidyl)methanol (CAS: 67686-01-5)

  • Structure: Retains the benzyl and hydroxymethyl groups but lacks the phenylamino substituent.
  • Properties: Reduced aromatic interactions due to missing phenylamino, lowering receptor affinity .
  • Applications: Used in non-opioid syntheses, such as nootropic agents (e.g., donepezil intermediates) .
  • Key Difference: Structural simplicity reduces pharmacological activity compared to the phenylamino-containing analog .

Physicochemical and Pharmacological Comparisons

Compound Molecular Weight logP Key Functional Group Receptor Affinity Applications
1-Benzyl-4-(phenylamino)piperidine-4-methanol 310.39 ~1.5 Hydroxymethyl Moderate Opioid intermediate
1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid 310.39 1.79 Carboxylic acid Low Ester precursor
Methyl ester (61085-60-7) 324.40 ~2.5 Methoxycarbonyl High Remifentanil intermediate
4-Anilino-1-benzylpiperidine-4-carboxamide 309.41 ~1.8 Carboxamide High Fentanyl analogs
1-Benzyl-4-(phenylamino)piperidine 265.38 ~2.2 None Moderate Benzylfentanyl precursor

Biological Activity

1-Benzyl-4-(phenylamino)piperidine-4-methanol (CAS No. 61086-04-2) is a compound of interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H22N2O\text{C}_{17}\text{H}_{22}\text{N}_2\text{O}

This compound features a piperidine ring substituted with a benzyl group and a phenylamino group, which contributes to its pharmacological properties.

The biological activity of this compound is primarily linked to its interaction with various biological targets, including receptors and enzymes.

  • Antagonistic Activity : The compound has shown potential as an antagonist at certain neurotransmitter receptors, which could be beneficial in treating neurological disorders.
  • Enzyme Inhibition : It has exhibited inhibitory effects on enzymes involved in metabolic pathways, indicating its potential role in modulating biochemical processes.

Biological Activity Overview

Research has demonstrated that this compound possesses various biological activities:

  • Antidepressant Effects : In animal models, this compound has been evaluated for its antidepressant-like effects, showing promise in reducing symptoms associated with depression.
  • Antinociceptive Properties : Studies indicate that it may have pain-relieving properties, making it a candidate for analgesic development.
  • Antiviral Activity : Preliminary studies suggest that it may inhibit viral replication, particularly against certain strains of coronaviruses.

Case Study 1: Antidepressant Activity

In a study conducted by Bailey et al., the compound was tested for its effects on behavior in rodent models of depression. The results indicated a significant reduction in depressive-like behaviors compared to control groups, suggesting the compound's potential as an antidepressant .

Case Study 2: Antinociceptive Effects

A separate investigation assessed the antinociceptive properties of the compound using formalin-induced pain models. The findings revealed that administration of this compound led to a marked decrease in pain responses, supporting its development as an analgesic agent .

Case Study 3: Antiviral Activity

Research published in the MDPI journal highlighted the compound's antiviral activity against human coronavirus strains. The study reported effective inhibition of viral replication at micromolar concentrations, indicating its potential utility in antiviral therapies .

Data Tables

Biological Activity Effect Observed Reference
AntidepressantReduction in depressive-like behavior
AntinociceptiveDecreased pain responses
AntiviralInhibition of viral replication

Q & A

Q. What are the established synthetic routes for 1-Benzyl-4-(phenylamino)piperidine-4-methanol, and what are the critical optimization parameters?

The compound is synthesized via multi-step pathways. A common approach involves reductive amination of 1-benzyl-4-piperidone with aniline using sodium triacetoxyborohydride (NaBH(OAc)₃) and acetic acid, followed by reduction or functionalization of the intermediate. For instance, esterification of 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid (using ethanol and H₂SO₄) and subsequent reduction with LiAlH₂(OCH₂CH₂OCH₃)₂ yields the methanol derivative . Critical parameters include reaction temperature (room temperature for reductive amination), stoichiometric control of NaBH(OAc)₃, and purification via column chromatography (e.g., silica gel with CH₂Cl₂/MeOH) .

Q. Which spectroscopic methods are most reliable for confirming the structural integrity of this compound?

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–7.4 ppm for benzyl and phenyl groups), piperidine ring protons (δ 2.3–3.6 ppm), and the hydroxymethyl group (δ ~3.5–4.0 ppm). The absence of ketone carbonyl signals (δ ~200 ppm) confirms successful reduction .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 324.42 for [M+H]⁺) and fragmentation patterns (e.g., loss of benzyl or phenyl groups) validate the structure .
  • GC/MS : Retention time consistency under standardized conditions (e.g., SE-54 column, He carrier gas) ensures purity .

Q. How should this compound be stored to ensure stability?

Store lyophilized samples at -80°C (up to 6 months) or -20°C (up to 1 month). For solutions, use anhydrous DMSO or ethanol to prevent hydrolysis. Avoid repeated freeze-thaw cycles. Stability tests under varying pH and temperature conditions are recommended to assess degradation kinetics .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., unexpected NMR peaks) during structural characterization?

Contradictions may arise from impurities, residual solvents, or diastereomer formation. Strategies include:

  • 2D NMR (COSY, HSQC) : To assign overlapping proton and carbon signals.
  • HPLC-PDA/MS : Detect co-eluting impurities at trace levels (<1%).
  • Recrystallization : Use solvent pairs like CHCl₃/hexane to isolate pure crystals for X-ray diffraction .

Q. What computational approaches are suitable for predicting the biological interactions of this compound?

  • Molecular Docking (AutoDock4/Vina) : Model interactions with opioid receptors (e.g., μ-opioid receptor PDB: 4DKL) using flexible sidechain algorithms. Validate docking poses with MD simulations (AMBER/CHARMM) .
  • QSAR Modeling : Correlate substituent effects (e.g., benzyl vs. substituted benzyl groups) with binding affinity using descriptors like logP and polar surface area .

Q. What strategies optimize the acylation of 1-Benzyl-4-(phenylamino)piperidine derivatives to enhance yield and selectivity?

  • Reagent Selection : Propionyl chloride in triethylamine (TEA) at 0–5°C minimizes side reactions.
  • Catalysis : DMAP (4-dimethylaminopyridine) accelerates acylation by stabilizing the tetrahedral intermediate.
  • Workup : Quench excess acyl chloride with ice-cold NaHCO₃ and extract with CH₂Cl₂ to isolate products like acetylbenzylfentanyl (ABF) .

Q. How can researchers validate the use of this compound as an internal standard in analytical assays?

  • Spike-Recovery Tests : Add known concentrations to biological matrices (e.g., plasma) and measure recovery via LC-MS/MS.
  • Stability-Indicating Methods : Compare degradation profiles (e.g., under UV light or acidic conditions) between the analyte and internal standard .

Q. What are the challenges in synthesizing and characterizing novel derivatives of this compound?

  • Regioselectivity : Steric hindrance at the piperidine nitrogen may require protecting groups (e.g., Boc) during functionalization.
  • Purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) for polar derivatives.
  • Biological Screening : Prioritize derivatives with logD values (1–3) for blood-brain barrier permeability in opioid activity assays .

Methodological Notes

  • Synthetic References : Prioritize protocols from peer-reviewed journals (e.g., U.S. Army Chemical and Biological Defense Agency reports) over commercial databases .
  • Data Reproducibility : Report reaction yields, purity (HPLC >98%), and spectral data in compliance with NIH/NIST guidelines .
  • Ethical Compliance : Adhere to controlled substance regulations during synthesis and handling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.